![molecular formula C10H14N4 B2362336 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707358-46-0](/img/structure/B2362336.png)
3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C10H14N4 . It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine ring system with a tert-butyl group attached at the 3-position and an amine group attached at the 6-position . The molecular weight of the compound is 190.24 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the available literature. The compound has a molecular weight of 190.24 .Scientific Research Applications
Histamine H4 Receptor Ligands
Research has shown that certain 2-aminopyrimidines, structurally related to 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, are significant as ligands of the histamine H4 receptor (H4R). These compounds, including variations like compound 3 and compound 4 in the study, have shown anti-inflammatory and antinociceptive activities, indicating potential for pain management and inflammatory conditions (Altenbach et al., 2008).
Crystallography and Molecular Structure
The molecular structure and crystallization behavior of derivatives of this compound have been studied. For instance, compounds like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine exhibit interesting hydrogen-bonded chain structures, which could be significant for understanding molecular interactions and designing new compounds (Portilla et al., 2006).
Anticancer Activity
A derivative, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and shown to possess moderate anticancer activity. This suggests potential applications of this compound derivatives in cancer treatment (Jiu-fu et al., 2015).
Radical Cyclization and Synthesis of Derivatives
The compound has been involved in studies of oxidative radical cyclization, a process important in the synthesis of various derivatives. These synthetic pathways open doors to a multitude of new compounds with potential pharmacological applications (Gao et al., 2022).
Antimicrobial and Antitumor Activities
Compounds containing the this compound moiety have been investigated for their antimicrobial and antitumor activities. These studies are crucial for developing new therapeutic agents against various diseases (Riyadh, 2011).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been known to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which 3-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine belongs, can mimic the adenine ring of atp, allowing these molecules to bind to the hinge region in kinase active sites . This binding can inhibit the activity of the kinase, thereby altering the signaling pathways in which the kinase is involved .
Biochemical Pathways
Given that similar compounds are known to inhibit kinases , it can be inferred that this compound may affect various signaling pathways regulated by these kinases. These could include pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
Inhibition of kinases by similar compounds can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
3-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYFWTXVFUPFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2N=CC(=CN2N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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